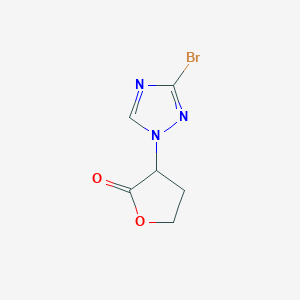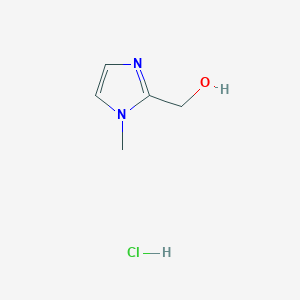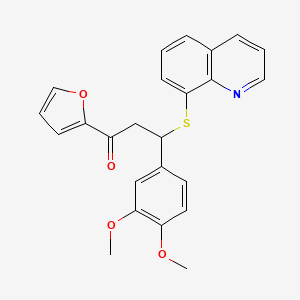![molecular formula C24H18ClN3O B2535177 N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide CAS No. 321433-27-6](/img/structure/B2535177.png)
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse pharmacological activities. Pyrimidine derivatives have been studied for their potential use in various therapeutic areas, including as antihypertensive agents , HIV integrase inhibitors , and antimicrobial agents . The presence of a chlorophenyl group in these compounds is significant as it can influence the electronic properties and interaction landscapes of the molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes . For example, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized through such reactions, which could be related to the synthesis of the compound . Additionally, the synthesis of related compounds, such as N-alkyl-4-chloro-2-pyridine carboxamides, has been reported, which involves the reaction of amines with chlorinated pyridine carboxylic acid derivatives . These methods could potentially be adapted for the synthesis of "N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide."
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR . Theoretical techniques such as density functional theory (DFT) calculations are also employed to predict the geometrical parameters and to compare them with experimental data . The molecular structure is crucial as it can influence the biological activity of the compound.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions depending on their functional groups. For instance, the presence of an amide group can lead to the formation of hydrogen bonds, which can influence the compound's interaction with biological targets . The reactivity of these compounds can also be studied through their acid dissociation constants, which provide insights into the ionizable groups present in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as melting temperatures, can be influenced by lattice energy and molecular symmetry . These properties are important for the compound's stability and solubility, which are critical factors for its pharmacokinetic profile. The electronic properties, such as dipole moment and polarizability, are also significant as they can affect the compound's interactions with biological molecules .
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
- Chlorophenols, which share a structural motif with the compound , have been assessed for their impact on aquatic environments. They exhibit moderate toxicity to both mammalian and aquatic life, with potential for considerable toxicity upon long-term exposure to fish. These compounds demonstrate low persistence when biodegradable microflora is present, though bioaccumulation is expected to be low. Notably, chlorophenols are recognized for their strong organoleptic effects (Krijgsheld & Gen, 1986).
Medicinal and Pharmaceutical Applications
- Pyrimidine derivatives, which include the core structure of the compound , are key precursors for the pharmaceutical industry due to their broad synthetic applications and bioavailability. Recent studies highlight the importance of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds, indicating a wide range of applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Biodegradation and Environmental Remediation
- Studies on 2,4-D herbicide, a chlorophenol derivative, explore microbial degradation and environmental remediation strategies. Such research underscores the role of microorganisms in degrading compounds with potential environmental hazards, offering insights into biodegradation pathways that might be applicable to related compounds (Magnoli et al., 2020).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c25-20-13-11-17(12-14-20)15-27-24(29)21-16-26-23(19-9-5-2-6-10-19)28-22(21)18-7-3-1-4-8-18/h1-14,16H,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUFAPPVEXKWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2535099.png)
![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)




![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)
amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)

![2-(2,3-dimethylphenoxy)-N-[2-pyrrolidin-1-yl-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2535115.png)
![4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride](/img/structure/B2535116.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)